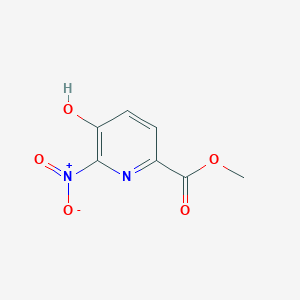
Methyl 5-hydroxy-6-nitropicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-hydroxy-6-nitropicolinate is a chemical compound with the molecular formula C7H6N2O5 and a molecular weight of 198.13 g/mol It is a derivative of picolinic acid, characterized by the presence of a hydroxyl group at the 5-position and a nitro group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-hydroxy-6-nitropicolinate typically involves the nitration of methyl 5-hydroxy-2-picolinate. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to ensure selective nitration at the 6-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-hydroxy-6-nitropicolinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloro group.
Major Products Formed:
Oxidation: Methyl 5-oxo-6-nitropicolinate.
Reduction: Methyl 5-hydroxy-6-aminopicolinate.
Substitution: Methyl 5-chloro-6-nitropicolinate.
Scientific Research Applications
Methyl 5-hydroxy-6-nitropicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-hydroxy-6-nitropicolinate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparison with Similar Compounds
Methyl 5-hydroxy-6-nitropicolinate can be compared with other similar compounds, such as:
Methyl 5-hydroxy-2-picolinate: Lacks the nitro group, leading to different chemical and biological properties.
Methyl 6-nitropicolinate: Lacks the hydroxyl group, affecting its reactivity and applications.
Methyl 5-methoxy-6-nitropicolinate:
The uniqueness of this compound lies in the presence of both the hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H6N2O5 |
|---|---|
Molecular Weight |
198.13 g/mol |
IUPAC Name |
methyl 5-hydroxy-6-nitropyridine-2-carboxylate |
InChI |
InChI=1S/C7H6N2O5/c1-14-7(11)4-2-3-5(10)6(8-4)9(12)13/h2-3,10H,1H3 |
InChI Key |
SIIFDPVQVJEZQT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















